molecular formula C9H6N2O2 B8296394 8-Hydroxy-quinazoline-2-carboxaldehyde

8-Hydroxy-quinazoline-2-carboxaldehyde

Cat. No. B8296394
M. Wt: 174.16 g/mol
InChI Key: PDLYVGWHZULZAE-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

A solution of 8-hydroxy-2-methyl-quinazoline (A3) (5 mmol) in dioxane (10 mL) was added dropwise over 3 h into a stirred mixture of SeO2 (8.8 mmol) in dioxane (30 mL) at 50° C. The resulting mixture was then heated at 80° C. for 16 h, allowed to cool, and the solids filtered off. The filtrate was concentrated and purified via column chromatography on silica (dichloromethane/MeOH, 40:1). This afforded 8-hydroxy-quinazoline-2-carboxaldehyde (2) as a solid.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
8.8 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[N:8]=[CH:7]2.[O:13]1CCOCC1>>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH:12]=[O:13])[N:8]=[CH:7]2

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
OC=1C=CC=C2C=NC(=NC12)C
Name
SeO2
Quantity
8.8 mmol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the solids filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography on silica (dichloromethane/MeOH, 40:1)

Outcomes

Product
Name
Type
Smiles
OC=1C=CC=C2C=NC(=NC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.